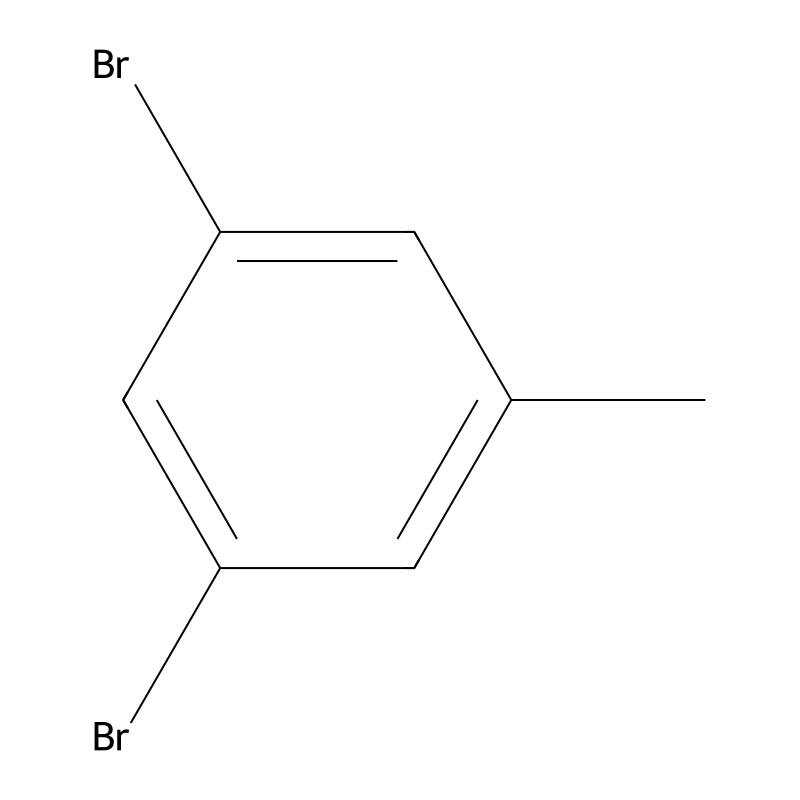3,5-Dibromotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
,5-Dibromotoluene serves as a valuable building block in organic synthesis due to the presence of two strategically positioned bromine atoms. These bromine groups can be readily displaced or undergo various coupling reactions to introduce new functionalities, allowing for the construction of diverse organic molecules. For instance, researchers have utilized 3,5-Dibromotoluene as a precursor for the synthesis of:
- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 3,5-Dibromotoluene can be employed to synthesize various heterocycles, including indoles, quinolines, and pyrazoles, which are crucial building blocks for pharmaceuticals and other functional materials.
- Fine chemicals: These are high-purity chemicals used in various applications, including pharmaceuticals, agrochemicals, and electronic materials. 3,5-Dibromotoluene can be used to synthesize a range of fine chemicals, such as brominated flame retardants and liquid crystals.
Medicinal Chemistry:
The presence of the two bromine atoms in 3,5-Dibromotoluene can potentially influence the biological properties of molecules it is incorporated into. This makes it a valuable starting material for the development of new drugs. Researchers have explored 3,5-Dibromotoluene for the synthesis of:
- Antimicrobial agents: These are compounds that can kill or inhibit the growth of microorganisms like bacteria and fungi. Studies have investigated the potential of 3,5-Dibromotoluene derivatives as antimicrobial agents, although further research is needed to determine their efficacy and safety.
- Anticancer agents: These are compounds that can inhibit the growth or spread of cancer cells. Some studies have explored the potential of 3,5-Dibromotoluene derivatives as anticancer agents, but further research is necessary to evaluate their effectiveness and potential side effects [].
Material Science:
The unique properties of 3,5-Dibromotoluene, such as its reactivity and potential for introducing halogen atoms, make it relevant in material science research. Some potential applications include:
- Precursor for flame retardants: Brominated compounds can act as flame retardants by interfering with the combustion process. 3,5-Dibromotoluene derivatives are being explored as potential precursors for the development of novel flame retardant materials.
- Organic electronics: 3,5-Dibromotoluene derivatives are being investigated for their potential applications in organic electronics due to their ability to form specific molecular arrangements and their tunable electrical properties.
3,5-Dibromotoluene, with the chemical formula C₇H₆Br₂ and a molecular weight of 249.93 g/mol, is a dibrominated derivative of toluene. It is also known by several names, including 1,3-dibromo-5-methylbenzene and 3,5-dibromo-toluene. The compound appears as a pale yellow solid and is primarily used in organic synthesis and as an intermediate in the production of various chemical compounds .
- Electrophilic Substitution Reactions: The presence of bromine atoms makes the compound more reactive towards electrophiles.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
- Cross-Coupling Reactions: It can be utilized in Suzuki or Heck reactions to form carbon-carbon bonds .
While specific biological activity data for 3,5-dibromotoluene is limited, brominated aromatic compounds are often studied for their potential effects on human health and the environment. Some studies suggest that brominated compounds may exhibit antimicrobial properties, but further research is needed to establish specific biological activities for 3,5-dibromotoluene .
Several methods exist for synthesizing 3,5-dibromotoluene:
- Bromination of Toluene: This involves treating toluene with bromine in the presence of a catalyst to selectively brominate at the 3 and 5 positions.
- From 2,6-Dibromo-4-methylaniline: A more complex synthetic route involves multiple steps including diazotization and subsequent reactions with hypophosphorous acid under controlled temperatures .
- Direct Bromination: Using N-bromosuccinimide (NBS) in acetonitrile can yield high purity products through selective bromination .
3,5-Dibromotoluene finds applications in various fields:
- Chemical Intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Research: Used in studies involving brominated compounds to explore their reactivity and potential applications.
- Material Science: Investigated for use in developing new materials due to its unique chemical properties .
Interaction studies involving 3,5-dibromotoluene mainly focus on its reactivity with other chemical species. For example:
- Reactivity with Nucleophiles: The compound can undergo nucleophilic substitution reactions where nucleophiles replace bromine atoms.
- Potential Toxicity Studies: Investigations into how this compound interacts with biological systems are crucial for assessing its safety profile .
3,5-Dibromotoluene shares similarities with several other dibromo-substituted toluenes and aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dibromotoluene | C₇H₆Br₂ | Different substitution pattern |
| 1,4-Dibromobenzene | C₆H₄Br₂ | No methyl group; symmetrical structure |
| 4-Bromotoluene | C₇H₇Br | Monobrominated; less reactive |
| Bromobenzene | C₆H₅Br | Simplest bromobenzene derivative |
Uniqueness of 3,5-Dibromotoluene:
- The specific arrangement of bromine substituents at the 3 and 5 positions on the methylbenzene framework imparts distinct reactivity patterns compared to other dibromo compounds.
- Its ability to participate in selective electrophilic substitutions makes it a valuable intermediate in synthetic organic chemistry.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








